Calcium-D-pantothenat, Racemisch

Übersicht

Beschreibung

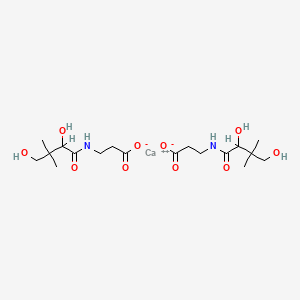

Racemic Calcium Pantothenate is a mixture of the calcium salts of the dextrorotatory and levorotatory isomers of pantothenic acid . It contains not less than 5.7 percent and not more than 6.0 percent of nitrogen (N), and not less than 8.2 percent and not more than 8.6 percent of calcium (Ca), both calculated on the dried basis .

Synthesis Analysis

High-yielding chemical and chemo-enzymatic methods of D-pantothenic acid (DPA) synthesis are limited by using poisonous chemicals and DL-pantolactone racemic mixture formation . Alternatively, the safe microbial fermentative route of DPA production was found promising . One of the practical strategies for commercial production of chiral D-PL is synthesis of racemic D,L-PL via an aldol condensation and a hydrogen cyanide (HCN) addition .Molecular Structure Analysis

The molecular formula of Racemic Calcium Pantothenate is C18H32CaN2O10 . The average mass is 476.532 Da and the monoisotopic mass is 476.168274 Da .Chemical Reactions Analysis

D-pantothenic acid (DPA) is associated with several biological functions and its deficiency causes metabolic and energetic disorders in humans . Fortification of foods with DPA is the viable option to address this risk . DPA biological production route employs pantoate-β-alanine ligase (PBL) as the key enzyme, which avoids the tedious and time-consuming optical resolution process .Physical And Chemical Properties Analysis

Racemic Calcium Pantothenate is a highly hygroscopic, water-soluble, crystalline solid with melting points between 170 and 200 °C . The pH of an aqueous (1 in 20) solution of calcium pantothenate is 7.2-8.0 .Wissenschaftliche Forschungsanwendungen

Herstellung von D-Pantothensäure (DPA)

Calcium-D-pantothenat, Racemisch wird bei der biokatalytischen Herstellung von D-Pantothensäure (DPA), auch bekannt als Vitamin B5, eingesetzt . Dieser Prozess verwendet Pantoat-β-Alanin-Ligase (PBL) als Schlüsselenzym, wodurch die mühsame und zeitaufwendige optische Auflösung entfällt . Die Auswahl eines effizienten PBL-Enzyms ist entscheidend für die biologische Produktion von DPA .

Anreicherung von Lebensmitteln

DPA ist mit mehreren biologischen Funktionen verbunden, und sein Mangel verursacht bei Menschen Stoffwechsel- und Energiemangelstörungen . Die Anreicherung von Lebensmitteln mit DPA ist eine praktikable Option, um dieses Risiko zu minimieren . Die verbesserte DPA-Produktion, die in dieser Studie behandelt wird, bietet einen Vorteil für die Anwendung bei der Anreicherung von Lebensmittelprodukten, um den wachsenden Ernährungsbedarf zu decken .

Rolle im Stoffwechsel

DPA ist ein Wachstumsfaktor und ein essentieller Metabolit, der am Kohlenhydrat-, Protein- und Fettsäurestoffwechsel beteiligt ist . Es dient als struktureller Bestandteil von Coenzym A (CoA) und Acyl Carrier Protein .

Reduktion des Cholesterinspiegels

DPA spielt eine potenzielle Rolle bei der Reduktion des Cholesterinspiegels bei Menschen, die an Dyslipidämie leiden , eine Erkrankung, die durch eine abnorm hohe Konzentration von Fett oder Lipiden im Blut (z. B. Low Density Lipid, LDL) und niedrige Werte von High Density Lipid (HDL) gekennzeichnet ist .

Engineering der Vorläufer- und Cofaktorsupplie

Um eine höhere Versorgung mit dem Vorläufer D-Pantoinsäure zu gewährleisten, werden Schlüsselgene, die an seiner Synthese beteiligt sind, überexprimiert . Der Cofaktor CH2-THF erwies sich als entscheidend für die DPA-Biosynthese und wurde über den Serin-Glycin-Abbauweg regeneriert .

Verbesserte Versorgung mit dem Vorläufer β-Alanin

Eine verbesserte Versorgung mit einem weiteren Vorläufer, β-Alanin, wurde durch die Codon-Optimierung und Dosierung der limitierenden L-Aspartat-1-Decarboxylase (ADC) erreicht . Die Koexpression von Pantoat-β-Alanin-Ligase, ADC, Phosphoenolpyruvat-Carboxylase, Aspartat-Aminotransferase und Aspartat-Ammoniak-Lyase erhöhte die DPA-Konzentration .

Wirkmechanismus

Target of Action

Calcium Pantothenate, Racemic is a mixture of the calcium salts of the dextrorotatory and levorotatory isomers of pantothenic acid . The primary target of Calcium Pantothenate, Racemic is the synthesis of coenzyme-A (CoA), a universal and essential cofactor involved in a myriad of metabolic reactions .

Mode of Action

Calcium Pantothenate, Racemic interacts with its targets by providing the necessary pantothenic acid for the synthesis of CoA . CoA is required to synthesize and metabolize proteins, carbohydrates, and fats . Only the dextrorotatory (D) isomer of pantothenic acid possesses biological activity, while the levorotatory (L) form may antagonize the effects of the dextrorotatory isomer .

Biochemical Pathways

Calcium Pantothenate, Racemic affects several biochemical pathways. As a precursor for the biosynthesis of CoA, it plays a crucial role in the synthesis of phospholipids, the synthesis and degradation of fatty acids, and the operation of the tricarboxylic acid cycle .

Pharmacokinetics

The pharmacokinetics of orally administered Calcium Pantothenate, Racemic have been studied. Absorption is rapid with peak concentrations reached approximately 1-hour post-dose under fasted conditions . Exposure (AUC) increases with dose from 500 to 2000 mg with no further increase between 2000 and 5000 mg . Food delays absorption by 2 hours and increases AUC by 55% . Steady state is achieved by Day 14 with a 3.1-fold accumulation for AUC0-24 .

Result of Action

The molecular and cellular effects of Calcium Pantothenate, Racemic’s action are primarily related to its role in the synthesis of CoA. CoA is involved in over 70 enzymatic pathways and is estimated to be involved in 4% of all biochemical reactions . This includes the synthesis and degradation of fatty acids and the operation of the tricarboxylic acid cycle .

Action Environment

Calcium Pantothenate, Racemic is more chemically stable than free Pantothenic Acid and Sodium Pantothenate, which are chemically unstable . Pantothenic Acid has been reported to be stable to heat in neutral or slightly acidic environments, but less stable under alkaline conditions .

Safety and Hazards

Zukünftige Richtungen

The daily dietary requirements of DPA for different age groups (including babies, small children, athletes, and elderly people) is steadily increasing and the improved DPA production addressed in this study offers advantage for its application in fortification of food products meeting the emerging nutritional demand .

Eigenschaften

IUPAC Name |

calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H17NO5.Ca/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPWYRCQGJNNSJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32CaN2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40890624 | |

| Record name | Calcium Pantothenate, Racemic | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6381-63-1, 63409-48-3 | |

| Record name | Calcium pantothenate, racemic [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006381631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .beta.-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium Pantothenate, Racemic | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium (±)-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-β-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | β-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-, calcium salt (2:1), monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM PANTOTHENATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KC899R47Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

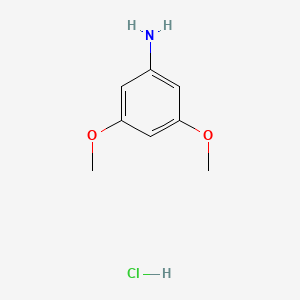

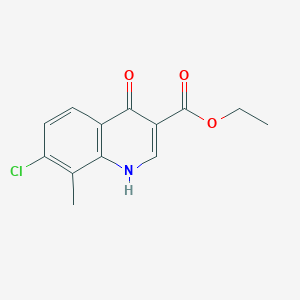

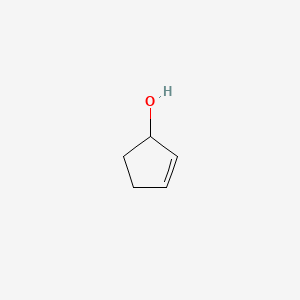

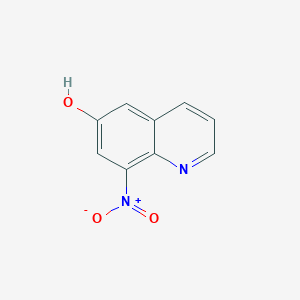

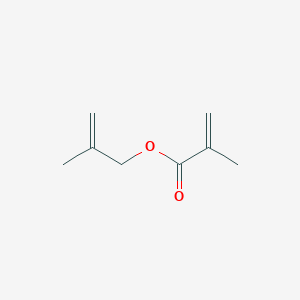

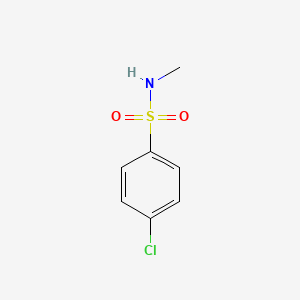

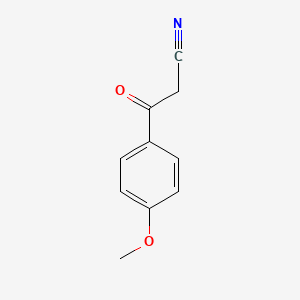

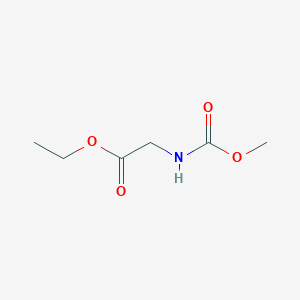

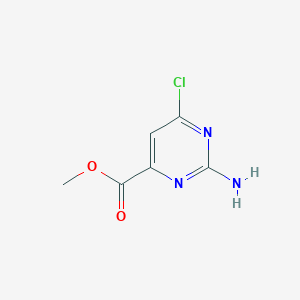

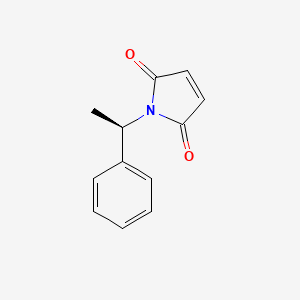

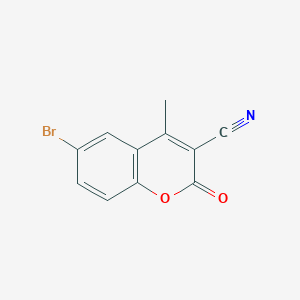

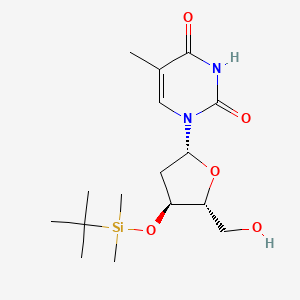

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B1584725.png)